molecular formula C12H25NS B8222113 N-(2,2-Dimethylheptyl)thietan-3-amine

N-(2,2-Dimethylheptyl)thietan-3-amine

Cat. No.: B8222113
M. Wt: 215.40 g/mol
InChI Key: BAFZHKPXDSRIPC-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylheptyl)thietan-3-amine is a thietane-based amine derivative characterized by a heptyl chain substituted with two methyl groups at the second carbon. Thietane rings, saturated four-membered sulfur-containing heterocycles, confer unique steric and electronic properties to such compounds.

Properties

IUPAC Name

N-(2,2-dimethylheptyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NS/c1-4-5-6-7-12(2,3)10-13-11-8-14-9-11/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFZHKPXDSRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylheptyl)thietan-3-amine typically involves the reaction of 2,2-dimethylheptylamine with a thietane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a thietane halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylheptyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Linear amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(2,2-Dimethylheptyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylheptyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of N-(2,2-Dimethylheptyl)thietan-3-amine with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Notable Features
This compound C₁₂H₂₅NS 215.40* Branched heptyl (2,2-dimethyl) High lipophilicity; potential for prolonged half-life
N-(3-Methylbutyl)thietan-3-amine C₈H₁₇NS 159.29 Branched butyl (3-methyl) Shorter chain; reduced steric hindrance
N-(4-fluorobutyl)thietan-3-amine C₇H₁₄FNS 163.26 Fluorinated butyl Electronegative fluorine enhances polarity
N-(5-Methylhexan-2-yl)thietan-3-amine C₁₀H₂₁NS 187.35 Branched hexyl (5-methyl) Moderate chain length; balanced lipophilicity
N-(2-Isopropoxyethyl)thietan-3-amine C₈H₁₇NOS 187.29 Ether-linked isopropoxy Increased solubility due to oxygen atom

*Calculated based on molecular formula.

Key Observations:
  • Branching Effects : The 2,2-dimethylheptyl group in the target compound introduces significant steric bulk compared to shorter chains (e.g., 3-methylbutyl in ). This may reduce enzymatic degradation but could hinder receptor binding if steric clashes occur .
  • Fluorination : N-(4-fluorobutyl)thietan-3-amine () incorporates fluorine, which increases electronegativity and metabolic stability, a common strategy in drug design to modulate bioavailability .
  • Ether Linkages : N-(2-Isopropoxyethyl)thietan-3-amine () contains an oxygen atom, likely improving aqueous solubility compared to purely alkyl-substituted analogs .

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